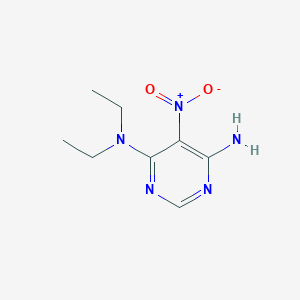

N,N-diethyl-5-nitropyrimidine-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

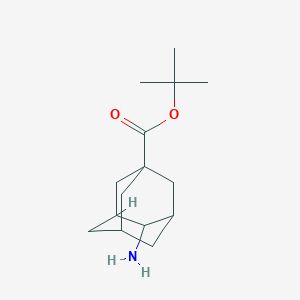

“N,N-diethyl-5-nitropyrimidine-4,6-diamine” is a type of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidine . It is a nitrogen-containing heterocyclic compound that is commonly used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, and drug discovery. It has a molecular weight of 155.12 .

Synthesis Analysis

A new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions has been presented . This involves the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which produced disubstituted dialkyl/arylamine pyrimidines . Another synthesis method involves the cyclization reaction of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide .Molecular Structure Analysis

The molecular structure of “N,N-diethyl-5-nitropyrimidine-4,6-diamine” contains a total of 45 bonds, including 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis

“N,N-diethyl-5-nitropyrimidine-4,6-diamine” is a yellow solid with a melting point of 174–176 °C . Its InChI Code is 1S/C4H5N5O2/c5-3-2 (9 (10)11)4 (6)8-1-7-3/h1H, (H4,5,6,7,8) and its InChI key is KUCFBGFPXUXWBQ-UHFFFAOYSA-N .科学的研究の応用

Synthesis of Complex Molecules

One significant application involves the synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid. This process involves the condensation of chiral N1-protected vicinal diamines with pyrimidinone derivatives, followed by several steps including nitro group reduction and oxidative cyclization. These stereospecific syntheses contribute to the development of compounds with potential biological activities (Bailey et al., 1992).

Antifolate Activity

Research into nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidines has shown these compounds to be effective inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, as well as possessing antitumor properties. This illustrates the potential of modified pyrimidines in the development of new therapeutic agents (Robson et al., 1997).

Antiproliferative Activity

The treatment of certain nitropyrimidine derivatives with reagents like KCN has led to the discovery of compounds with significant in vitro antiproliferative activity. These findings suggest the potential for developing novel anticancer drugs based on pyrimidine scaffolds (Otmar et al., 2004).

Ring Transformations

Studies on the reactions of heterocyclic compounds have uncovered methods for converting pyrimidine rings into benzene rings, demonstrating the chemical flexibility and utility of pyrimidine derivatives in organic synthesis (Barczyński & Plas, 2010).

Biological Activities

Research into novel series of 4-(substituted-phenoxy or phenylthio)pyrimidines synthesized from diethylgunidine nitrate and diketene has indicated moderate herbicidal, fungicidal, and anti-TMV activities. This underscores the potential agricultural applications of these compounds (De, 2005).

将来の方向性

The future directions of “N,N-diethyl-5-nitropyrimidine-4,6-diamine” research could involve further investigation into its reaction mechanisms and potential applications in drug discovery . The development of new synthetic routes to obtain structurally diverse purine libraries using this compound as a starting material could also be a promising area of research .

特性

IUPAC Name |

4-N,4-N-diethyl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-3-12(4-2)8-6(13(14)15)7(9)10-5-11-8/h5H,3-4H2,1-2H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGBFAJYLRVZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-5-nitropyrimidine-4,6-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(tert-butyl)-1-(2,4-dichlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649961.png)

![3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide](/img/structure/B2649966.png)

![5-(cinnamylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649984.png)